Speciosine

Description

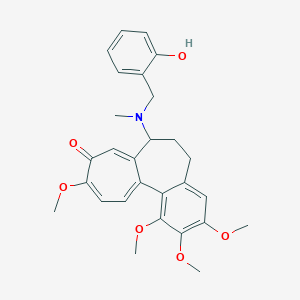

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-29(16-18-8-6-7-9-22(18)30)21-12-10-17-14-25(33-3)27(34-4)28(35-5)26(17)19-11-13-24(32-2)23(31)15-20(19)21/h6-9,11,13-15,21,30H,10,12,16H2,1-5H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSXTKPGSIDCI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937565 | |

| Record name | 7-{[(2-Hydroxyphenyl)methyl](methyl)amino}-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16892-03-8 | |

| Record name | (7S)-6,7-Dihydro-7-[[(2-hydroxyphenyl)methyl]methylamino]-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16892-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Speciosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-{[(2-Hydroxyphenyl)methyl](methyl)amino}-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources and Isolation Methodologies of Speciosine and Its Analogues

Fungal Origin and Isolation

Speciosine has been found in certain fungal species, contributing to the understanding of fungal secondary metabolites.

This compound, along with a series of oxygenated cyclohexanoids known as speciosins A-K, has been isolated from broth cultures of the basidiomycete Hexagonia speciosa. Further investigations of this fungus also led to the isolation of additional oxygenated cyclohexanoids, speciosins L-T, and a 5H-furan-2-one metabolite, 5'-O-acetylaporpinone A, alongside known analogues like speciosins A, B, D, E, F, I, and K, and aporpinone A. The structures of these compounds were elucidated through extensive spectroscopic analysis, including 1D and 2D NMR data. figshare.compsu.edunpatlas.org

The isolation process typically involves culturing the fungus, followed by extraction of the culture broth. For instance, H. speciosa fruiting bodies collected from the Gaoligong Mountains of Yunnan Province, China, were cultured in a modified PDA medium. The whole culture broth was then filtered, and the filtrate extracted with ethyl acetate (B1210297) (EtOAc). The crude EtOAc extract was subsequently subjected to repeated column chromatography to yield the speciosins and other metabolites. psu.edu

| Compound Name | Source Organism | Compound Class | Isolation Details |

|---|---|---|---|

| This compound (and Speciosins A-K, L-T) | Hexagonia speciosa (Basidiomycete) | Oxygenated Cyclohexanoids | Isolated from broth cultures; elucidation via spectroscopic analysis (1D, 2D NMR, X-ray diffraction for some). figshare.compsu.edu |

| 5'-O-acetylaporpinone A | Hexagonia speciosa | 5H-furan-2-one metabolite | Co-isolated with speciosins from scale-up cultures. psu.edu |

| Aporpinone A | Hexagonia speciosa | Aporpinone | Co-isolated with speciosins from broth cultures. figshare.compsu.edu |

Speciosin U, an oxygenated cyclohexanoid, has been isolated and characterized from a fungus belonging to Saccharicola sp. This endophytic fungus was found associated with Eugenia jambolana collected in Araraquara city, São Paulo State, Brazil. nih.govresearchgate.net Further studies on Saccharicola sp., an endophyte of Eugenia jambolana, have also led to the isolation of speciosin V and speciosin W, alongside other known compounds such as 4-hydroxy-3-(3′-methylbut-3′-en-1′-ynyl)-benzoic acid, 4-hydroxy-3-prenyl-benzoic acid, 2,2-dimethyl-2H-chromene-6-carboxylic acid, and trans-3,4-dihydro-3,4-dihydroxy-anofinic acid. researchgate.netusp.br The structures of these compounds were determined using spectroscopic data, including 1D and 2D NMR. researchgate.netusp.br

| Compound Name | Source Organism | Compound Class | Isolation Details |

|---|---|---|---|

| Speciosin U, V, W | Saccharicola sp. (Endophytic fungus) | Oxygenated Cyclohexanoids | Isolated from scale-up cultures of the endophyte of Eugenia jambolana; structures elucidated by spectroscopic analysis. nih.govresearchgate.netusp.br |

| 4-hydroxy-3-(3′-methylbut-3′-en-1′-ynyl)-benzoic acid | Saccharicola sp. | Benzoic acid derivative | Co-isolated with speciosins U, V, W. researchgate.netusp.br |

| 4-hydroxy-3-prenyl-benzoic acid | Saccharicola sp. | Benzoic acid derivative | Co-isolated with speciosins U, V, W. researchgate.netusp.br |

| 2,2-dimethyl-2H-chromene-6-carboxylic acid | Saccharicola sp. | Chromene derivative | Co-isolated with speciosins U, V, W. researchgate.net |

| trans-3,4-dihydro-3,4-dihydroxy-anofinic acid | Saccharicola sp. | Anofinic acid derivative | Co-isolated with speciosins U, V, W. researchgate.netusp.br |

Plant Origin and Co-occurrence with Related Metabolites

This compound is also recognized as a plant-derived alkaloid, particularly within the Colchicum genus, where it often co-occurs with other structurally related compounds.

Colchicum autumnale, commonly known as autumn crocus or meadow saffron, is a perennial flowering plant native to Europe and North Africa, known for its medicinal properties. ballyrobertgardens.comfirst-nature.comonrockgarden.com While Colchicum autumnale is well-known for producing colchicine (B1669291), a tropolonic alkaloid, this compound is also a recognized alkaloid within the Colchicum genus. nih.govnih.gov

Colchicum speciosum, another species within the Colchicum genus, is also known to contain tropolonic alkaloids, including colchicine and demecolcine (B1670233). rjpharmacognosy.ir The genus Colchicum is generally recognized for the presence of these tropolonic alkaloids. nih.govrjpharmacognosy.ir

This compound has been detected in Colchicum szovitsii subsp. szovitsii, a species native from eastern Bulgaria to northwestern Jordan and Iran. wikipedia.orgmdpi.comkew.org In a comprehensive profiling of alkaloids and polyphenols from different parts of C. szovitsii subsp. szovitsii, this compound was identified in flower extracts, showing a high variation among the detected alkaloids. mdpi.com Other alkaloids found in C. szovitsii leaf extracts include colchiceine, 2-demethylcolchicine, androbine, and cornigerine. mdpi.com

| Compound Name | Source Organism | Co-occurring Metabolites | Detection Details |

|---|---|---|---|

| This compound | Colchicum autumnale | Colchicine, other tropolonic alkaloids. nih.govnih.gov | Identified as an alkaloid within the genus. nih.govnih.gov |

| This compound | Colchicum speciosum | Colchicine, demecolcine, and other tropolonic alkaloids. rjpharmacognosy.ir | Present as part of the alkaloid profile. rjpharmacognosy.ir |

| This compound | Colchicum szovitsii subsp. szovitsii | Colchiceine, 2-demethylcolchicine, androbine, cornigerine, colchicoside. mdpi.com | Detected in flower extracts. mdpi.com |

Advanced Chromatographic and Spectroscopic Isolation Techniques

The isolation of this compound and its analogues from complex plant matrices benefits significantly from advanced chromatographic and spectroscopic techniques. These methods offer enhanced resolution, sensitivity, and speed compared to traditional approaches, allowing for more efficient purification and characterization of these valuable natural products.

Liquid Chromatography-Based Fractionation and Purification

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the fractionation and purification of this compound and other colchicinoid alkaloids. HPLC provides precise separation of compounds based on their chemical and physical properties, such as polarity, size, and charge, through their differential interactions with a stationary phase and a mobile phase tandfonline.com. Preparative LC is specifically designed to isolate and purify target compounds in sufficient quantities and purity for further research or application scispace.com.

For the isolation of colchicinoid alkaloids, including this compound, HPLC systems often utilize specific mobile phase gradients. For example, in LC/MS/MS analysis of Colchicum alkaloids, a mobile phase consisting of acetic acid in acetonitrile (B52724) and water has been employed, with a gradient program that gradually increases the acetonitrile concentration to achieve separation tandfonline.com. Reversed-Phase HPLC (RP-HPLC) is widely used for the analysis and purification of biomolecules, capable of separating compounds with very similar structures mdpi.com. The selection of column type and mobile phase composition is critical to optimize separation efficiency and resolution tandfonline.com.

Mass Spectrometry-Assisted Profiling During Isolation

Mass Spectrometry (MS) plays an indispensable role in guiding the isolation process by providing rapid and accurate identification and structural elucidation of compounds. When coupled with liquid chromatography (LC-MS), it enables comprehensive metabolite profiling of crude extracts and fractions, allowing researchers to monitor target compounds like this compound throughout the purification steps uni.lunih.gov.

LC-MS and LC-MS/MS (tandem mass spectrometry), particularly using quadrupole time-of-flight (QTof) systems, are routinely used to determine the molecular weight and fragmentation patterns of colchicinoid alkaloids znaturforsch.commdpi.com. This information is crucial for identifying known compounds (dereplication) and tentatively identifying new ones by searching against natural product databases and self-compiled libraries of colchicinoid alkaloids znaturforsch.com. Electrospray Ionization Mass Spectrometry (ESI/MS) is also employed for structure identification tandfonline.com.

In addition to molecular weight, LC-UV/Vis Photodiode Array (PDA) detection, often coupled with MS, provides UV/Vis spectra that act as "fingerprints" for classifying compounds into specific structural classes, further aiding in the identification process during isolation znaturforsch.com. The combination of high-resolution MS with powerful data processing tools allows for the detection of low-abundance metabolites and the detailed analysis of complex biological samples, making the isolation of this compound and its analogues more efficient and targeted mims.com.

Chemical Synthesis and Derivatization Strategies for Speciosine

Total Synthesis Approaches to Speciosine and Related Chemical Scaffolds

Total synthesis aims to construct complex molecules from simpler, readily available precursors, providing access to natural products and their analogues for further study.

The first total synthesis of speciosins P and G, compounds originally isolated from the fungus Hexagonia speciosa, has been reported. These syntheses were achieved using readily available starting materials. Speciosins P and G are structurally similar to siccayne, an antibiotic and mitochondrial respiration inhibitor. The development of an efficient synthetic route for these compounds is driven by their potential as future targets in drug and ecoherbicide development. researchgate.netresearchgate.netnih.govuca.es

A key aspect of their synthesis involves the application of Sonogashira coupling. researchgate.netresearchgate.netnih.gov Structural requirements for activity in these compounds include the presence of methoxy (B1213986) groups in the aromatic ring and a formyl or hydroxy group in the side chain. researchgate.netnih.gov

Carbon-carbon coupling reactions are indispensable tools in organic synthesis for constructing complex molecular architectures. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with terminal alkynes, has been a pivotal methodology in the total synthesis of speciosins P and G. researchgate.netresearchgate.netnih.govlibretexts.orgorganic-chemistry.orgscirp.orgrsc.org This reaction is particularly useful for forming new carbon-carbon bonds under mild conditions and retaining stereospecific information. libretexts.orgorganic-chemistry.org

Beyond speciosins P and G, Sonogashira coupling is widely applied in the synthesis of various natural products, including those containing conjugated enynes and enediynes, as well as in subsequent transformations like stereoselective reduction and regioselective annulations. libretexts.orgrsc.org Other carbon-carbon coupling reactions, such as Suzuki, Heck, and Stille couplings, are also fundamental in modern organic synthesis for forming diverse molecular structures. scirp.org

Enantioselective synthesis is crucial for producing chiral molecules with specific stereochemistry, which is often vital for biological activity. While some early syntheses of speciosin-related compounds were racemic, efforts have been made to develop enantioselective approaches. nih.gov For instance, an enantioselective route towards speciosins starting from halodiols obtained from halobenzene has been proposed. nih.gov

One notable example is the first total synthesis of speciosin H, a metabolite from Hexagonia speciosa, which highlighted the practical applicability of organocatalysis in enantioselective ring-opening reactions of cyclopropanes. rsc.orgua.es This strategy involved a desymmetrizative ring-opening of a bicyclic cyclopropanecarbaldehyde, incorporating an internal alkene to introduce an additional secondary alcohol moiety with excellent yield. rsc.org Asymmetric organocatalysis, utilizing chiral catalysts, has proven to be a versatile methodology for the enantioselective preparation of chiral molecular targets. rsc.orgua.es

Semisynthetic Modifications and Analog Preparation

Semisynthesis involves using a natural product as a starting material for chemical modification, often to improve properties or explore new biological activities.

Derivatization of natural products like this compound is a common strategy for developing pharmacological probes. These modifications can lead to compounds with altered solubility, stability, or affinity for specific biological targets, making them useful tools for studying biological pathways and identifying potential drug candidates. researchgate.net The development of robust and efficient strategies to access structurally diverse drug-like compound collections remains a significant challenge and an important area of research for small molecule probe development. researchgate.net

Isotopically labeled analogues of natural products are invaluable for elucidating their biosynthetic pathways. For compounds like this compound, the preparation of analogues incorporating isotopes such as deuterium, carbon-13, or nitrogen-15 (B135050) allows researchers to trace the incorporation of precursors and identify key enzymatic steps in their formation. researchgate.netmdpi.commdpi-res.comnih.gov

For example, in the broader context of colchicine (B1669291) biosynthesis, which is structurally related to this compound, feeding experiments with specifically labeled precursors like autumnaline and demecolcine (B1670233) have been instrumental in mapping out the biosynthetic sequence. researchgate.netmdpi.commdpi-res.comnih.gov Such studies provide detailed insights into the chemical transformations and enzyme activities involved in natural product synthesis within living organisms. mdpi.comnih.gov

Biosynthetic Pathways and Regulation of Speciosine

Elucidation of Speciosine Biogenesis

The journey to understanding how plants synthesize this compound has been guided by classic biochemical techniques, including precursor incorporation studies and the identification of key intermediates, many of which are shared with the colchicine (B1669291) pathway.

Precursor Incorporation Studies

Early investigations into the biosynthesis of colchicine alkaloids laid the groundwork for understanding this compound's origins. Isotopic labeling experiments were instrumental in tracing the molecular building blocks that contribute to the intricate tropolone (B20159) structure. These studies established that the pathway commences with the amino acids phenylalanine and tyrosine. Through a series of enzymatic reactions, these precursors are converted into the 1-phenethylisoquinoline alkaloid, autumnaline. Further labeling studies have demonstrated that autumnaline is a crucial precursor, and its incorporation into downstream products has been a cornerstone of biosynthetic research in this family of compounds.

A key intermediate derived from autumnaline is O-methylandrocymbine. rsc.orgrsc.org This compound has been isolated from Colchicum autumnale plants alongside this compound, providing strong evidence of its role as a precursor in the shared biosynthetic pathway. rsc.orgrsc.org

Identification of Biosynthetic Intermediates (e.g., in Colchicine Pathway)

The biosynthetic route from O-methylandrocymbine to colchicine involves several critical intermediates, and it is within this sequence that the pathway to this compound diverges. A pivotal compound in this cascade is demecolcine (B1670233). rsc.org Research has shown that this compound is formed in vivo predominantly from demecolcine. rsc.org This finding positions demecolcine as the direct precursor to this compound.

The precursor to demecolcine is N-formyldemecolcine. rsc.orgmedchemexpress.com This intermediate is a significant branch point in the pathway, leading to both demecolcine and subsequently to this compound and other related alkaloids. The identification of these intermediates has been crucial in mapping the intricate network of reactions that lead to the diverse array of colchicinoid alkaloids found in nature.

| Precursor/Intermediate | Role in this compound Biosynthesis |

| Phenylalanine | Primary precursor |

| Tyrosine | Primary precursor |

| Autumnaline | Key 1-phenethylisoquinoline intermediate |

| O-methylandrocymbine | Precursor isolated alongside this compound |

| N-formyldemecolcine | Precursor to demecolcine |

| Demecolcine | Direct precursor to this compound |

Enzymatic Transformations in this compound Formation

The conversion of the identified precursors and intermediates into this compound is orchestrated by a suite of specific enzymes. While the enzymatic machinery of the colchicine pathway has been more extensively studied, the close structural relationship allows for well-founded inferences regarding the enzymes involved in this compound formation.

The biosynthesis of colchicine alkaloids involves a variety of enzymatic reactions, including hydroxylations, methylations, and ring rearrangements. Key enzyme families implicated in this pathway are O-methyltransferases (OMTs) and cytochrome P450 monooxygenases. For instance, the conversion of autumnaline involves several O-methylation steps. The remarkable ring expansion that forms the characteristic tropolone ring of colchicine is catalyzed by a cytochrome P450 enzyme. researchgate.net

The formation of this compound from its direct precursor, demecolcine, likely involves a specific enzymatic transformation. While the precise enzyme has not been definitively characterized, it is hypothesized to be a type of modifying enzyme that acts on the demecolcine scaffold. The nature of this transformation distinguishes the final step in this compound biosynthesis from the pathway leading to colchicine.

Comparative Biosynthetic Analyses with Related Natural Products

The biosynthesis of this compound is inextricably linked to that of colchicine, offering a compelling case study of metabolic diversification.

Relationship to Colchicine Biosynthesis

The biosynthetic pathway to this compound is not an independent route but rather a branch of the more extensively studied colchicine pathway. rsc.org Both alkaloids share the same initial precursors, phenylalanine and tyrosine, and proceed through the common intermediates autumnaline and O-methylandrocymbine. The pathways diverge at a later stage, with demecolcine serving as a key branch point intermediate. While the main pathway proceeds from demecolcine towards colchicine, a side branch leads to the formation of this compound. This shared origin explains the co-occurrence of these alkaloids in the same plant species.

| Compound | Role in Biosynthesis |

| Colchicine | Major end-product of the pathway |

| This compound | End-product of a branch from the main pathway |

| Demecolcine | Common precursor for both colchicine and this compound |

| N-formyldemecolcine | Precursor to demecolcine |

| O-methylandrocymbine | Early precursor in the shared pathway |

| Autumnaline | Foundational 1-phenethylisoquinoline precursor |

Shared Enzymatic Machinery and Metabolic Cross-Talk

Given the shared early and intermediate stages of their biosynthetic pathways, it is evident that this compound and colchicine synthesis relies on the same enzymatic machinery for a significant portion of their formation. The enzymes responsible for the synthesis of autumnaline and its conversion to O-methylandrocymbine are common to both pathways.

Metabolic cross-talk is inherent in such branched pathways. The flux of intermediates through the shared portion of the pathway can be regulated, potentially influencing the relative production of this compound and colchicine. The expression and activity of the specific enzymes at the branch point leading from demecolcine will likely be a key determinant of the final alkaloid profile within the plant. Understanding this metabolic gridlock and the regulatory mechanisms that govern it is an active area of research. The elucidation of the complete enzymatic cascade for both this compound and colchicine will provide a clearer picture of how these structurally similar yet distinct molecules are produced in nature.

Biotechnological and Metabolic Engineering for this compound Production

The production of complex secondary metabolites such as this compound in their native plant sources is often limited by factors including slow growth, geographical constraints, and low yields. Biotechnological and metabolic engineering approaches offer promising avenues to overcome these limitations and enhance the production of valuable plant-derived compounds. These strategies, which involve the use of in vitro culture systems, genetic manipulation, and the application of elicitors and precursors, have been widely applied to various plant secondary metabolites. However, it is important to note that specific research on the application of these techniques to this compound is not extensively documented in publicly available scientific literature. The following sections will, therefore, discuss the general principles and potential applications of these technologies for the enhanced production of this compound.

In Vitro Culture Systems for Enhanced Metabolite Accumulation

Plant in vitro culture encompasses a variety of techniques for growing plant cells, tissues, or organs in a sterile and controlled laboratory environment. These systems provide a continuous and reliable source of plant material, independent of climatic and soil conditions, and offer a platform for manipulating culture conditions to enhance the production of target metabolites.

Key In Vitro Culture Systems:

Callus Culture: This involves the growth of an undifferentiated mass of plant cells (callus) on a solid nutrient medium. Callus cultures are often a starting point for establishing other in vitro systems and can be optimized for secondary metabolite production.

Cell Suspension Culture: By transferring callus to a liquid medium and subjecting it to agitation, a suspension of single cells and small cell aggregates can be established. This method allows for large-scale production in bioreactors and easier extraction of metabolites.

Hairy Root Culture: Induced by infection with Agrobacterium rhizogenes, hairy roots are fast-growing, genetically stable, and often exhibit high levels of secondary metabolite production, sometimes exceeding that of the parent plant.

While these in vitro systems have been successfully employed for the production of numerous plant secondary metabolites, there is a lack of specific studies detailing the establishment of callus, cell suspension, or hairy root cultures for the purpose of this compound production. The development of such systems would be a critical first step in applying biotechnological approaches to enhance this compound yields.

Table 1: Overview of In Vitro Culture Systems for Secondary Metabolite Production

| Culture System | Description | Advantages | Potential Application for this compound |

| Callus Culture | Undifferentiated plant cells grown on solid medium. | Can be initiated from various plant tissues; useful for studying biosynthesis. | Establishment of this compound-producing callus lines from the source plant. |

| Cell Suspension Culture | Single cells and small aggregates grown in liquid medium. | Scalable for large-scale production in bioreactors; uniform cell population. | Development of a scalable system for consistent this compound production. |

| Hairy Root Culture | Fast-growing, genetically stable roots induced by Agrobacterium rhizogenes. | High growth rate; often high and stable metabolite production. | Induction of hairy roots to potentially achieve high and stable yields of this compound. |

Genetic Manipulation of Biosynthetic Genes

Metabolic engineering through genetic manipulation offers a powerful tool to enhance the production of desired secondary metabolites by modifying the expression of genes within their biosynthetic pathways. This can involve the overexpression of rate-limiting enzymes, the downregulation of competing pathways, or the introduction of novel genes.

Common Genetic Manipulation Techniques:

Downregulation of Competing Pathways: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to suppress the expression of genes in pathways that compete for common precursors can redirect metabolic flux towards the target compound.

CRISPR-Cas9 System: This revolutionary gene-editing tool allows for precise and targeted modifications of the genome, including gene knockouts, insertions, and transcriptional regulation, offering unprecedented control over metabolic pathways frontiersin.orgwalshmedicalmedia.comnih.gov.

Elicitation and Precursor Feeding Strategies

Elicitation and precursor feeding are two effective strategies to enhance secondary metabolite production in plant in vitro cultures without the need for genetic modification.

Elicitation: This strategy involves the application of external stimuli, known as elicitors, to induce a stress response in the plant cells, which often leads to an increase in the production of secondary metabolites as a defense mechanism. Elicitors can be biotic (e.g., fungal cell wall fragments, yeast extract) or abiotic (e.g., heavy metals, UV radiation, jasmonic acid and its derivatives). Jasmonates, including jasmonic acid and methyl jasmonate, are particularly potent elicitors that have been shown to significantly enhance the production of a wide range of secondary metabolites in various plant cell cultures nih.govmdpi.com.

Precursor Feeding: The biosynthesis of complex secondary metabolites can be limited by the availability of their initial building blocks, or precursors. Supplementing the culture medium with specific precursors can bypass these limitations and increase the yield of the final product phcogrev.comresearchgate.netphcogrev.com. The success of this strategy depends on the identification of the correct precursors in the biosynthetic pathway and their efficient uptake and utilization by the cells.

While elicitation and precursor feeding are well-established techniques for enhancing the production of many valuable plant-derived compounds, their application to this compound production remains unexplored in the available literature. Future research could investigate the effects of various elicitors, such as jasmonic acid, on this compound accumulation in in vitro cultures. Furthermore, once the biosynthetic pathway of this compound is better understood, precursor feeding strategies could be designed to specifically boost its production.

Table 2: Common Elicitors and Precursors in Plant Cell Culture

| Strategy | Type | Examples | General Effect on Secondary Metabolism |

| Elicitation | Biotic | Fungal polysaccharides, Yeast extract | Induces defense responses, leading to increased production of secondary metabolites. |

| Abiotic | Heavy metals, UV radiation, Jasmonic acid, Methyl jasmonate | Mimics environmental stress, triggering the synthesis of protective compounds. | |

| Precursor Feeding | Amino Acids | Phenylalanine, Tryptophan | Provides building blocks for alkaloids and phenolics. |

| Terpenoid Precursors | Mevalonic acid, Isopentenyl pyrophosphate | Enhances the production of terpenoids and steroids. | |

| Other specific intermediates | Dependent on the specific biosynthetic pathway | Bypasses rate-limiting steps in the pathway. |

Structural Elucidation and Advanced Analytical Characterization of Speciosine

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are indispensable tools for the structural determination of complex natural products like Speciosine, offering detailed information about the molecule's composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural elucidation of organic compounds. lookchem.comresearchgate.netstanford.edu 1D NMR experiments, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provide crucial data on the number of distinct proton and carbon environments within the molecule, as well as their respective chemical shifts, which are indicative of their electronic surroundings.

For this compound and related colchicine-type alkaloids, ¹H and ¹³C NMR data have been thoroughly investigated to define their structures. nih.gov Beyond 1D spectra, 2D NMR techniques are pivotal for establishing atom-to-atom connectivity and long-range correlations. Common 2D NMR experiments employed in such studies include:

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin coupling, indicating adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons (¹JCH correlations).

Heteronuclear Multiple Bond Correlation (HMBC): Provides information on long-range proton-carbon couplings (typically ²JCH and ³JCH), which are essential for piecing together the molecular skeleton and identifying quaternary carbons.

For instance, in the structural analysis of O-methylthis compound, a derivative of this compound, Nuclear Overhauser Effect (NOE) experiments were instrumental in precisely determining the positions of methoxyl functions, highlighting the utility of advanced NMR methods in resolving stereochemical details. nih.gov The comprehensive analysis of these NMR data allows for the construction of the complete molecular framework of this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the accurate determination of its elemental composition (molecular formula). stanford.edu HRMS provides a high degree of mass accuracy, enabling differentiation between compounds with very similar nominal masses but different elemental compositions.

For this compound, HRMS data confirms its molecular weight and formula. For example, O-methylthis compound, a closely related compound, exhibits a molecular ion at m/z 491, which is 14 daltons higher than (-)-Speciosine (m/z 477), consistent with the addition of a methyl group. nih.gov The exact mass of this compound is reported as 477.21513771 Da. researchgate.net

Beyond molecular ion determination, electron ionization mass spectrometry (EI-MS) provides fragmentation patterns that offer valuable structural insights. The fragmentation of (-)-Speciosine (2) under EI-MS conditions has been reported with characteristic m/z values, as shown in the table below. nih.gov These fragments correspond to specific cleavages within the molecule, aiding in the confirmation of its proposed structure.

Table 1: EI-MS Fragmentation Data for (-)-Speciosine nih.gov

| m/z Value | Relative Abundance (%) |

| 383 | 7 |

| 356 | 3 |

| 340 | 100 |

| 324 | 5 |

| 312 | 5 |

| 296 | 3 |

| 265 | 3 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information crucial for the structural characterization of this compound by identifying functional groups and conjugated systems.

IR spectroscopy is used to detect the characteristic vibrational frequencies of chemical bonds within a molecule, thereby identifying the presence of specific functional groups. nih.gov For (-)-Speciosine (2), its IR spectrum in CHCl3 exhibits characteristic absorption bands at 1670, 1585, 1545, and 1460 cm⁻¹. nih.gov Notably, the IR spectrum of (-)-Speciosine reveals the presence of an H-bonded phenolic function, a feature that is absent in its O-methylated counterpart, O-methylthis compound, further confirming the nature of this hydroxyl group. nih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is indicative of the presence of chromophores and conjugated electronic systems. nih.gov The UV spectrum of (-)-Speciosine (2) in methanol (B129727) shows distinct absorption maxima (λmax) at 230, 267, and 486 nm. nih.gov These absorption patterns are characteristic of the extended conjugated systems present in the colchicine (B1669291) alkaloid scaffold, providing valuable information about the electronic transitions within the molecule.

Table 2: Spectroscopic Data for (-)-Speciosine nih.gov

| Spectroscopy Type | Characteristic Data |

| IR (CHCl3) | νmax: 1670, 1585, 1545, 1460 cm⁻¹ |

| UV (MeOH) | λmax: 230, 267, 486 nm (log ε 4.59, 4.42, 2.68) |

Advanced Chromatographic Techniques for Purity and Identity Assessment

Chromatographic techniques are indispensable tools in the isolation, purification, and characterization of natural products like this compound. These methods enable the separation of compounds from complex mixtures based on their differential interactions with a stationary phase and a mobile phase, followed by detection and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and confirming the identity of non-volatile or thermally labile compounds such as this compound. wikipedia.orgwikipedia.orgwikidata.org The principle involves the separation of components in a sample as they are carried by a liquid mobile phase through a column packed with a stationary phase. Different compounds interact uniquely with the stationary phase, leading to varying retention times and thus separation. wikidata.org

Commonly, reversed-phase HPLC (RP-HPLC) with C18 columns is employed for the analysis of complex natural products. wikipedia.orgwikipedia.orgwikidata.org The mobile phase typically consists of a mixture of water and organic solvents, such as acetonitrile (B52724), often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to optimize separation and improve peak shape. wikipedia.orgwikipedia.orgwikipedia.org Detection is frequently achieved using ultraviolet (UV) detectors, which monitor the absorbance of compounds at specific wavelengths. wikipedia.orgwikipedia.orgwikidata.org Gradient elution programs, where the mobile phase composition changes over time, are often utilized to achieve effective separation of compounds with a wide range of polarities within a single run. wikipedia.orgwikipedia.orgwikidata.org For instance, HPLC methods have been successfully developed and validated for the analysis of related alkaloids like colchicine and spectinomycin, demonstrating its applicability for compounds with similar structural complexities and properties to this compound. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.canih.govwikipedia.org HPLC is critical for both the qualitative identification and quantitative purity assessment of chemical compounds. wikidata.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. fishersci.cawikipedia.orgwikidata.org In GC, volatile or semi-volatile compounds are vaporized and carried by an inert gas through a chromatographic column, where they separate based on their boiling points and interactions with the column's stationary phase. wikipedia.orgwikidata.org Upon elution from the GC column, the separated compounds enter a mass spectrometer. fishersci.ca

Electron Ionization (EI) is a widely used ionization mode in GC-MS, where high-energy electrons bombard the molecules, causing them to ionize and often fragment into smaller, charged species. fishersci.cawikipedia.orgwikidata.org The resulting fragmentation pattern acts as a unique "fingerprint" for each compound, allowing for its identification by comparison against extensive mass spectral libraries. fishersci.cawikipedia.orgwikidata.org GC-MS is particularly valuable for identifying unknown compounds and detecting trace levels of contamination due to its high sensitivity and specificity. wikipedia.orgwikidata.org While this compound itself, with a molecular weight of 477.5 g/mol , may not be directly amenable to GC-MS without prior derivatization to increase its volatility, this technique remains crucial for the analysis of volatile impurities, degradation products, or more volatile derivatives that may be present in this compound samples. The observation of fragmentation patterns for O-methylthis compound in mass spectrometry studies highlights the utility of MS-based detection for structural insights into this compound and its derivatives. mims.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), or often UHPLC-MS/MS (tandem mass spectrometry), represents an evolution of traditional LC-MS, offering significantly enhanced speed, resolution, and sensitivity. ontosight.aiguidetopharmacology.orgctdbase.orguni.luuni.lu This improvement is primarily due to the use of chromatographic columns packed with smaller particles (typically sub-2-µm), which necessitate and tolerate much higher operating pressures. ontosight.aictdbase.org The smaller particle size leads to more efficient separations, resulting in narrower peaks and improved detection limits. ctdbase.org

When coupled with mass spectrometry, UHPLC-MS provides highly accurate and precise data for both qualitative and quantitative analysis. ontosight.aiguidetopharmacology.orguni.luuni.lu The mass spectrometer provides molecular weight information and, in the case of MS/MS, characteristic fragmentation patterns that are invaluable for detailed structural elucidation and confirmation of identity, especially for complex natural products and their metabolites. ontosight.aiguidetopharmacology.orguni.luuni.lu The superior performance of UHPLC-MS makes it an ideal technique for analyzing complex chemical solutions, performing trace analysis, and ensuring the purity of compounds like this compound, particularly when dealing with limited sample quantities or complex biological matrices. ontosight.aiguidetopharmacology.orguni.luuni.lu

Computational Chemistry in Structural Verification and Elucidation

Computational chemistry plays an increasingly vital role in modern structural elucidation, complementing experimental analytical techniques. For complex natural products like this compound, computational methods provide theoretical insights into molecular properties, conformations, and stereochemical relationships.

Molecular Modeling for Conformation and Stereochemistry

Molecular modeling, encompassing various computational chemistry methods, is a powerful approach for understanding and verifying the three-dimensional structures of molecules, including their conformation and stereochemistry. nih.govwikipedia.orgfishersci.ienih.govnih.gov For a molecule like this compound, which possesses chiral centers and conformational flexibility, molecular modeling is essential to predict and analyze its preferred spatial arrangements and to confirm its absolute and relative stereochemistry.

Density Functional Theory (DFT) calculations are frequently employed in this context. nih.govwikipedia.orgfishersci.ienih.govnih.gov DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data such as Electronic Circular Dichroism (ECD) spectra. wikipedia.orgfishersci.ie By comparing computationally predicted ECD spectra with experimental ones, the absolute configuration of chiral molecules can be confidently assigned. wikipedia.org

Furthermore, conformational analysis, often performed through energy minimization and potential energy surface scans using DFT or other force-field based methods, helps identify the most stable conformations of a molecule. nih.govfishersci.iethegoodscentscompany.comontosight.aiuni.luguidetopharmacology.org Understanding these preferred conformations is critical as they can significantly influence a molecule's reactivity, stability, and biological activity. nih.govfishersci.ie Molecular dynamics (MD) simulations extend this analysis by providing insights into the dynamic behavior and conformational flexibility of molecules over time at an atomic level of detail, allowing researchers to explore how a molecule's structure might change in solution or in a biological environment. thegoodscentscompany.comontosight.aiuni.luguidetopharmacology.orgnih.gov For complex natural products where experimental determination of all stereochemical aspects can be challenging, computational approaches provide a robust framework for structural verification and elucidation. wikipedia.org

Mechanistic Investigations of Speciosine S Biological Activities

Enzyme Inhibitory Mechanisms

The primary focus of mechanistic studies on Erythrina alkaloids, including by extension Speciosine, has been on their ability to inhibit key enzymes involved in neurotransmission. This inhibition is a critical mechanism underlying many of the pharmacological effects observed in this class of compounds. libretexts.orgomicsonline.org

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, thereby terminating nerve signals at cholinergic synapses. nih.gov The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a deficit in cholinergic function, such as Alzheimer's disease. nih.govmdpi.com Alkaloids from the Erythrina genus have been identified as a promising source of AChE inhibitors. researchgate.netnih.gov Research involving extracts from various Erythrina species has demonstrated significant potential to inhibit AChE activity, suggesting that constituent alkaloids like this compound likely contribute to this effect. nih.govbohrium.com In vitro and in silico studies have been employed to quantify this inhibitory potential and to understand the molecular interactions responsible. bohrium.comfrontiersin.orgresearchgate.net

To gauge the therapeutic potential of novel compounds, their inhibitory activity is often compared to established drugs. Galantamine, a plant-derived alkaloid, is a clinically used AChE inhibitor for the treatment of Alzheimer's disease. scielo.br Computational studies have systematically screened large libraries of Erythrina alkaloids to predict their binding affinity to the active site of human AChE and have compared these findings directly with galantamine. researchgate.netnih.gov

In these virtual screenings, numerous Erythrina alkaloids have exhibited binding affinities comparable to or, in some cases, stronger than that of galantamine. nih.gov For instance, a comprehensive screening of 143 alkaloids from this genus identified several candidates with high binding affinity and remarkable stability in molecular dynamics simulations. nih.gov This suggests that the characteristic tetracyclic spiroamine structure of these alkaloids provides a robust scaffold for effective interaction with the AChE enzyme. wikipedia.org

Table 1: Comparative Binding Affinities of Selected Erythrina Alkaloids against Acetylcholinesterase

Note: Data derived from computational molecular docking studies. nih.govnih.gov Lower binding energy values indicate a stronger theoretical binding affinity.

The in vitro evaluation of AChE inhibitory activity is commonly performed using well-established biochemical assays. The most prevalent method is a spectrophotometric technique developed by Ellman. agetds.comnih.gov This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which can be measured over time at a wavelength of 405 nm. nih.gov A reduction in the rate of color formation in the presence of a test compound indicates inhibition of the enzyme. agetds.com

High-Performance Liquid Chromatography (HPLC)-based assays offer an alternative and often more specific method for measuring AChE inhibition. mdpi.com These methods can directly quantify the substrate and product of the enzymatic reaction, separating them chromatographically before detection. HPLC assays are particularly useful for analyzing complex mixtures, such as crude plant extracts, as they can distinguish the inhibitory activity of individual components within the extract.

Molecular docking is a powerful computational tool used to predict how a ligand, such as this compound, might bind to the three-dimensional structure of a protein target like AChE. nih.gov These in silico studies are crucial for understanding the molecular basis of inhibition and for identifying key structural features necessary for activity. bohrium.com

Docking simulations of Erythrina alkaloids with human AChE have revealed that these compounds can interact with key residues within the enzyme's active site. bohrium.comnih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. Studies have shown that these alkaloids can occupy the narrow gorge of the AChE enzyme, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual-site binding is a characteristic shared by effective inhibitors like galantamine and is believed to contribute to their potent activity. mdpi.com

Butyrylcholinesterase (BChE) Inhibitory Activity

Butyrylcholinesterase (BChE) is another enzyme capable of hydrolyzing acetylcholine, and its levels are known to increase in the brains of patients with advanced Alzheimer's disease. nih.govnih.gov Therefore, compounds that can inhibit both AChE and BChE are considered to have significant therapeutic potential. mdpi.comnih.gov

While research has focused more heavily on the AChE inhibitory properties of Erythrina alkaloids, there is evidence to suggest they may also act on BChE. Studies on alkaloid-rich extracts from Erythrina velutina have demonstrated a dual inhibitory action, reducing the activity of both AChE and BChE. wikipedia.org This suggests that the alkaloid scaffold common to this genus, which includes this compound, is capable of interacting with both enzymes. The development of selective BChE inhibitors or dual-target inhibitors is an active area of drug discovery. nih.govresearchgate.net

Antimicrobial Action Profiling

In addition to their neurological activities, compounds from the Erythrina genus have been recognized in traditional medicine for treating microbial infections. researchgate.netnih.gov Erythrina speciosa, the plant source for several related alkaloids, is used for antimicrobial purposes. scielo.br Plant-derived alkaloids represent a vast source of potential antimicrobial agents, often exerting their effects through mechanisms such as the disruption of bacterial cell membranes, inhibition of key microbial enzymes, or interference with bacterial DNA. nih.gov While specific studies detailing the antimicrobial profile of pure this compound are limited, the traditional use of its source plant provides a strong rationale for its investigation against a panel of pathogenic bacteria and fungi. scielo.brnih.gov

Table 2: List of Compounds Mentioned

Cytotoxic Mechanisms

This compound and its analogues, isolated from the basidiomycete Hexagonia speciosa, have been evaluated for their cytotoxic potential against various human cancer cell lines. rsc.orgresearchgate.net Notably, Speciosin B has demonstrated cytotoxic activity against several cancer cell lines. researchgate.net While specific IC50 values for this compound are not consistently reported across the literature, related compounds from Hexagonia species have shown potent activity. researchgate.net The evaluation of cytotoxicity is often performed using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to a compound. scielo.br

| Compound/Extract | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Speciosin B | Various Cancer Cell Lines | Exhibited cytotoxicity | researchgate.net |

| Ethanolic Extract of Hexagonia glabra | HeLa, SiHa, CaSki | Potent cell growth inhibition (50-250 μg/mL) | researchgate.net |

| Methanolic Extract of Hexagonia papyraceae | K562 (Human chronic myeloid leukemia) | Reported antitumor activity | researchgate.net |

| Methanolic Extract of Hexagonia papyraceae | Daudi (Human Burkitt's lymphoma) | Reported antitumor activity | researchgate.net |

The cytotoxic effects of compounds like this compound are often linked to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govwikipedia.org Signaling pathways that control cell growth are complex and, when dysregulated, can lead to uncontrolled proliferation, a hallmark of cancer. nih.govlibretexts.org The process of apoptosis is mediated by a family of proteases called caspases, which can be activated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgnih.gov

Studies on extracts from related fungi, such as Hexagonia glabra, have shown that they can induce morphological changes in cancer cells characteristic of apoptosis, such as cell shrinkage and rounding. researchgate.net These extracts were found to increase the expression of apoptotic genes like Caspase 3 and Caspase 9, while decreasing the expression of the anti-apoptotic gene Bcl-2. researchgate.net This evidence suggests that the cytotoxic mechanism involves the activation of the apoptotic cascade, leading to the systematic dismantling of the cancer cell. nih.gov

Phytotoxicity and Plant Growth Modulatory Effects

The wheat coleoptile bioassay is a standard method used to evaluate the potential of chemical compounds to either stimulate or inhibit plant growth. researchgate.netbugwoodcloud.orguni.edu This assay is sensitive to plant hormones like auxins and can detect phytotoxic (toxic to plants) or herbicidal activity. uni.edunih.gov Preliminary studies on Speciosin G and P, which are structurally similar to other known bioactive compounds, have utilized the etiolated wheat coleoptile bioassay to assess their biological activities and those of their synthetic intermediates. researchgate.net

This bioassay measures the elongation of the coleoptile, a protective sheath covering the emerging shoot in grasses. uni.edu Inhibition of this elongation indicates a potential phytotoxic or growth-inhibiting effect, while stimulation suggests a growth-promoting property. researchgate.netresearchgate.net While specific percentage inhibition or stimulation values for this compound itself are not detailed in the available literature, the use of this assay for related compounds underscores its importance in characterizing the phytotoxic potential of this class of molecules. researchgate.net

| Compound Class | Bioassay | Purpose | Reference |

|---|---|---|---|

| Speciosin G and P | Etiolated Wheat Coleoptile Bioassay | To demonstrate preliminary bioactivities | researchgate.net |

| Natural Products | Etiolated Wheat Coleoptile Bioassay | Screening for herbicidal activity | bugwoodcloud.org |

| Plant Extracts | Wheat Coleoptile Straight Growth Bioassay | To establish the presence of growth promoting and inhibiting substances | researchgate.net |

Mechanisms of Plant Growth Inhibition and Allelopathy

Extensive research into the chemical compound this compound has revealed a significant gap in the scientific literature regarding its specific mechanisms of plant growth inhibition and its potential role in allelopathy. Despite thorough searches of available scientific databases and publications, no direct studies detailing the phytotoxic or allelopathic effects of isolated this compound on other plant species have been identified.

Allelopathy is a biological phenomenon where one plant influences the growth, germination, and survival of another by releasing chemical compounds into the environment. These compounds, known as allelochemicals, can have either inhibitory or stimulatory effects. While the broader field of allelopathy is well-documented, the specific contribution of this compound to such interactions remains uninvestigated.

This compound is a known constituent of Catalpa speciosa, the Northern Catalpa tree. Research on Catalpa speciosa has identified a variety of other chemical compounds within its tissues, some of which are known to exhibit biological activities. For instance, studies on the bark of Catalpa speciosa have revealed the presence of several phenolic acids. nih.govresearchgate.net

Phenolic Compounds Identified in Catalpa speciosa Bark

| Compound | Putative Biological Activity |

| Ferulic acid | Allelopathic, antioxidant, anticancer nih.gov |

| Caffeic acid | Allelopathic, antioxidant, anticancer nih.gov |

| p-Coumaric acid | Allelopathic, antioxidant nih.gov |

| Gallic acid | Antioxidant nih.gov |

| p-Hydroxybenzoic acid | Allelopathic, antioxidant, anticancer nih.gov |

| Protocatechuic acid | Antioxidant, anticancer nih.gov |

| Vanillic acid | Allelopathic, antioxidant, anticancer nih.gov |

This table is compiled from research on the chemical constituents of Catalpa speciosa bark. The allelopathic potential of these individual compounds has been documented in various studies, but not specifically in the context of their release from C. speciosa to affect other plants.

While these compounds have been identified in Catalpa speciosa, and many are known for their allelopathic properties in other contexts, there is no research that directly links this compound to any allelopathic or plant growth inhibitory mechanisms. The existing studies on Catalpa speciosa have primarily focused on its antioxidant and potential anticancer activities, rather than its ecological interactions with other plants. nih.govresearchgate.net

Therefore, any discussion on the mechanisms of plant growth inhibition and allelopathy concerning this compound would be purely speculative at this time. Further research is required to isolate this compound and conduct bioassays to determine if it has any phytotoxic effects on the germination and growth of other plant species. Such studies would be necessary to elucidate its mode of action at a physiological and biochemical level, including its potential effects on cellular processes like mitosis, cell elongation, or hormonal regulation in target plants.

Structure Activity Relationship Sar Studies of Speciosine and Its Analogues

Rational Design of Speciosine Derivatives for SAR Exploration

The rational design of this compound derivatives for SAR exploration involves a deliberate approach to synthesize analogues with targeted structural modifications. This process aims to understand how specific changes to the molecule influence its biological activity, thereby optimizing its properties. For instance, the total synthesis of speciosins P and G, along with other derivatives, has been reported, enabling their testing in bioassays. nih.gov Speciosin P has a PubChem CID of 101798877. nih.gov Similarly, cyclohexanoid derivatives, including speciosin U, speciosin V, and speciosin W, have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activities. wikidata.orgfishersci.no Speciosin W has a PubChem CID of 156582597. metabolomicsworkbench.org Studies have also focused on the total syntheses of various natural products and their derivatives, such as speciosins A-F, for comprehensive SAR investigations. researchgate.net this compound itself was confirmed through synthesis from demecolcine (B1670233), a related alkaloid. researchgate.net Demecolcine has a PubChem CID of 220401. wikipedia.org

Identification of Key Structural Determinants for Biological Activity

SAR studies on this compound and its analogues have pinpointed specific structural elements critical for their biological activity. These determinants include the nature of substituents on the aromatic ring and the functional groups present in the side chain.

The presence of methoxy (B1213986) groups in the aromatic ring has been identified as a significant structural requirement for the activity of this compound and its related compounds. nih.gov This observation is consistent with findings in other compound classes, where methoxy group substitutions on aromatic rings can profoundly influence reactivity and biological activity. For example, in studies on virginiae butanolide C (PubChem CID: 131000), methoxylation or the deletion of either of its two hydroxyl groups resulted in a 100 to 1,000-fold decrease in activity, highlighting the importance of these groups. scribd.com Similarly, in colchicine (B1669291) (PubChem CID: 6167), methoxy groups on the A and C rings are crucial for its tubulin binding. thegoodscentscompany.com

Beyond the aromatic ring, the functionality of the side chain, particularly the presence of formyl or hydroxy groups, plays a vital role in the biological activity of this compound derivatives. nih.gov For instance, speciosin U exhibited potent acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values of 0.037 mg/mL against human erythrocyte AChE and 0.026 mg/mL against Electrophorus electricus AChE. wikidata.orgfishersci.no This activity is associated with the hydroxyl groups present in its cyclohexanoid structure. wikidata.orgfishersci.no The importance of hydroxyl groups for biological activity has also been observed in other natural products, such as flavonoids, where their presence on aromatic skeletons is linked to antibacterial activity. metabolomicsworkbench.org

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Speciosin U

| Compound | Source of AChE | IC₅₀ Value (mg/mL) |

| Speciosin U | Human erythrocytes | 0.037 wikidata.orgfishersci.no |

| Speciosin U | Electrophorus electricus | 0.026 wikidata.orgfishersci.no |

| Galantamine | Human erythrocytes | 0.076 wikidata.org |

| Galantamine | Electrophorus electricus | 0.0047 wikidata.org |

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern SAR analysis, providing insights into molecular interactions and predicting biological activities without extensive experimental synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a compound's chemical structure and its biological activity. These models are vital for lead optimization and are critical in the drug discovery and development process. wikidata.org QSAR models have been successfully developed to estimate butyrylcholinesterase (BChE) inhibition potency for various compounds, utilizing simple descriptors such as topological and constitutional indices, and the number of aliphatic hydroxyl groups. fishersci.no Such models can help predict the activity of this compound analogues based on their structural features. nih.gov

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements, fluctuations, and conformational changes of biological molecules over time. uni.lu These simulations provide atomic-level insights into how changes in molecular structure affect biological functions. uni.lu In the context of SAR, MD simulations can offer crucial information on the dynamic characteristics of target molecules, which is essential for rational drug design, especially when ligand binding sites exhibit flexibility. chem960.com For example, MD simulations have been employed to investigate the binding interactions between speciosin U and V and acetylcholinesterase, providing a deeper understanding of their mechanism of action. fishersci.no They can reveal how conformational changes influence molecular interactions, thereby impacting biological activity. ctdbase.org

Future Research Directions and Translational Perspectives

Advancements in Scalable and Sustainable Production of Speciosine

The sustainable and scalable production of complex natural products like this compound remains a significant challenge. Traditional isolation from natural sources often faces limitations due to low yields, seasonal variations, and ecological concerns. Future research is heavily invested in leveraging synthetic biology and metabolic engineering to establish alternative, more efficient production platforms.

The biosynthesis of colchicine (B1669291), a structurally related alkaloid, has been extensively studied, revealing its origin from amino acids L-phenylalanine and L-tyrosine through a phenethylisoquinoline scaffold and an unusual oxidative ring expansion to form the characteristic tropolone (B20159) nucleus. youtube.comgithub.iowikipedia.org Given this compound's structural similarity, insights from colchicine biosynthesis are directly applicable. Efforts are underway to engineer microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, or plant cell cultures, to produce these complex alkaloids. This involves identifying and heterologously expressing the complete biosynthetic gene clusters in amenable hosts. nih.govreadthedocs.iometabolomicsworkbench.org

Recent advancements in total synthesis, exemplified by the gram-scale synthesis of (-)-colchicine, demonstrate the feasibility of chemical routes for complex natural products. This indicates a potential for developing practical and scalable synthetic pathways for this compound, which could complement or even surpass biological production methods. Future research will focus on developing streamlined, high-yielding synthetic routes that are both cost-effective and environmentally benign, adhering to principles of green chemistry. The use of bioreactors for in vitro production, particularly for biorhizomes of colchicine-producing plants, also presents a promising avenue for commercial biomanufacturing.

Deeper Mechanistic Understanding of this compound's Diverse Biological Activities

While preliminary studies have indicated a range of biological activities for this compound and its analogues, a deeper, mechanistic understanding is crucial for their translational development. This compound, as a C7-derivative of colchicine, has demonstrated inhibitory activity in the submicromolar range against ZFTA-RELA-dependent luciferase activity, a finding relevant to ependymoma. This suggests a potential interaction with microtubule dynamics, similar to colchicine, which is known to inhibit microtubule polymerization.

Beyond this, this compound and its related alkaloids exhibit a broad spectrum of pharmacological attributes. Extracts containing this compound from Colchicum szovitsii have shown antioxidant, antibacterial, acetylcholinesterase (AChE) inhibitory, anti-inflammatory, and antiarthritic properties. More specifically, Speciosin B has demonstrated significant cytotoxicity against various human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480, with IC50 values ranging from 0.23 to 3.30 µM. youtube.com Furthermore, Speciosin U has exhibited potent AChE inhibitory activity comparable to galantamine and antifungal activity against Cladosporium cladosporioides. youtube.com

Future research must focus on identifying the precise molecular targets and signaling pathways modulated by this compound and its active analogues. This involves detailed biochemical and cellular assays, including target identification proteomics, enzyme kinetics, and cell-based reporter assays. Understanding these mechanisms will not only validate their therapeutic potential but also aid in the rational design of more potent and selective derivatives.

Exploration of Untapped Biosynthetic Potential for Novel this compound Analogues

The structural complexity and diversity of natural products often arise from intricate biosynthetic pathways. This compound's biosynthesis, linked to the well-studied colchicine pathway, involves a series of enzymatic transformations including methylations, hydroxylations, and oxidative coupling reactions. youtube.comwikipedia.org However, the full biosynthetic machinery and its potential for generating novel analogues remain largely unexplored.

Future research will focus on the comprehensive elucidation of all enzymes involved in this compound biosynthesis, particularly those responsible for unique modifications that differentiate it from other colchicine-type alkaloids. This includes identifying and characterizing novel enzymes, such as non-canonical cytochrome P450s, which catalyze unusual reactions like the tropolone ring expansion.

A key area of exploration is the application of combinatorial biosynthesis and enzyme engineering. By manipulating biosynthetic gene clusters (BGCs) and modifying enzyme specificities, researchers can generate "unnatural" natural products or novel this compound analogues with altered bioactivities or improved pharmacological profiles. nih.gov This involves strategies such as gene knockout, overexpression, and the introduction of heterologous enzymes to divert or expand the natural pathway, leading to a rich library of structurally diverse compounds for drug discovery.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

The advent of "omics" technologies has revolutionized natural product research by providing high-throughput, comprehensive insights into biological systems. Integrating these technologies is paramount for a holistic understanding of this compound's biology, from its production to its mechanism of action.

Metabolomics: Untargeted metabolomics, often coupled with advanced mass spectrometry (e.g., UHPLC-QTOF-MS), has already proven valuable in profiling the phytochemical composition of plants containing this compound, allowing for the identification and quantification of various alkaloids and polyphenols. In future research, metabolomics can be used to monitor metabolic changes in engineered strains during production, identify new pathway intermediates, and discover novel analogues by comparing metabolic profiles under different conditions or in different species.

Transcriptomics: RNA sequencing (RNA-seq) provides insights into gene expression patterns, which can be leveraged to identify co-regulated genes involved in biosynthetic pathways. This has been instrumental in elucidating parts of the colchicine biosynthetic pathway by correlating gene expression with metabolite production. youtube.comgithub.io

Proteomics: Large-scale studies of proteins can identify enzymes involved in biosynthesis or target proteins interacting with this compound. Advanced proteomics tools offer deep proteome analysis, which can be crucial for understanding the cellular response to this compound and identifying its molecular targets.

The integration of multi-omics data (e.g., transcriptomics and metabolomics) through bioinformatics and machine learning approaches will enable a systems-level understanding, allowing researchers to connect genes to enzymes, enzymes to metabolites, and metabolites to biological activities. nih.govreadthedocs.io This data-driven approach will accelerate the discovery of new drug targets, elucidate complex mechanisms of action, and guide the engineering of production strains.

Design of Next-Generation this compound-Inspired Chemical Entities

The structural uniqueness and demonstrated bioactivities of this compound and its analogues provide a strong foundation for the rational design of next-generation chemical entities. This involves a systematic approach to modify the core structure of this compound to enhance potency, selectivity, and pharmacokinetic properties, while mitigating potential off-target effects.

Structure-Activity Relationship (SAR) studies are fundamental to this process. For instance, studies on speciosins P and G have indicated that the presence of methoxy (B1213986) groups in the aromatic ring and a formyl or hydroxyl group in the side chain are important for their activity. Similarly, for colchicine derivatives, modifications at the C7 and C10 positions significantly influence inhibitory activity. Future research will involve:

Rational Design: Utilizing computational chemistry, molecular docking, and in silico screening to predict optimal modifications that enhance binding to specific targets or improve drug-like properties.

Synthetic Methodologies: Employing advanced synthetic techniques, including total synthesis, semi-synthesis, and enantioselective synthesis, to create a diverse library of this compound analogues. Methodologies like Sonogashira coupling for alkynyl compounds and desymmetrization reactions for creating chiral centers are particularly relevant. youtube.com

Lead Optimization: Iterative synthesis and biological evaluation to refine the structure of promising lead compounds, aiming for improved efficacy, reduced toxicity, and better pharmacological profiles.

By combining detailed mechanistic insights with sophisticated synthetic strategies and computational design, the field aims to develop novel this compound-inspired compounds that can address unmet medical needs.

Q & A

Q. Q1: What are the most reliable methodologies for isolating and characterizing Speciosine from natural sources?

Answer: Isolation of this compound typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification . Characterization requires spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) for structural elucidation.

- Mass spectrometry (MS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline forms are obtained) to confirm stereochemistry.

Key considerations: Ensure purity validation via TLC or HPLC (>95% purity) and cross-validate results with existing literature to avoid misidentification .

Q. Q2: How can researchers design experiments to assess this compound’s bioactivity while minimizing confounding variables?

Answer:

- Experimental design : Use a controlled in vitro assay (e.g., cell-based models) with standardized protocols (e.g., MTT assay for cytotoxicity).

- Variables to control :

- Solvent effects (e.g., DMSO concentration ≤0.1%).

- Batch-to-batch variability in this compound samples.

- Positive/negative controls (e.g., known inhibitors or vehicle-only groups).

- Statistical rigor : Apply ANOVA or linear regression to analyze dose-response relationships, with p-values adjusted for multiple comparisons .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported data on this compound’s mechanism of action across studies?

Answer: Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal models) or assay conditions. Methodological solutions include:

Reproducibility checks : Replicate key experiments in independent labs using standardized protocols.

Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Mechanistic validation : Use CRISPR/Cas9 gene editing or siRNA knockdown to confirm target specificity in conflicting pathways .

Example: If Study A reports this compound inhibits Protein X while Study B shows no effect, validate using orthogonal assays (e.g., surface plasmon resonance vs. Western blot) .

Q. Q4: How can researchers optimize this compound’s pharmacokinetic properties for preclinical studies?

Answer:

- Structural modification : Introduce functional groups (e.g., methyl or hydroxyl) to enhance solubility or stability.

- Formulation strategies : Use nanoencapsulation or liposomal delivery systems to improve bioavailability .

- In vivo testing : Conduct pharmacokinetic profiling in rodent models (e.g., Cmax, Tmax, half-life) with LC-MS/MS quantification .

Q. Q5: What computational approaches are effective for predicting this compound’s interactions with novel biological targets?

Answer:

- Molecular docking : Use tools like AutoDock Vina or Schrödinger Maestro to model ligand-receptor interactions.

- MD simulations : Run 100+ ns simulations to assess binding stability and conformational changes.

- Machine learning : Train models on existing bioactivity datasets (e.g., ChEMBL) to predict off-target effects .

Validation: Cross-check computational predictions with experimental SPR or ITC binding assays .

Methodological Frameworks

Q. Q6: How should researchers formulate hypotheses about this compound’s role in understudied disease pathways?

Answer:

- Literature gap analysis : Use tools like PubMed’s Clinical Queries or systematic reviews to identify underexplored pathways (e.g., this compound in neurodegenerative diseases).

- Hypothesis framework : Apply PICO (Population: disease model; Intervention: this compound; Comparison: standard treatment; Outcome: biomarker reduction) .

- Pilot studies : Test hypotheses in high-throughput screens (e.g., RNA-seq for pathway enrichment analysis) .

Q7: What criteria ensure this compound-related research questions meet academic rigor?

Answer: Evaluate questions using the FINER framework:

- Feasible : Adequate sample size and technical resources.

- Interesting : Addresses a knowledge gap with theoretical/practical implications.

- Novel : Explores uncharted mechanisms or applications.

- Ethical : Complies with institutional animal/human study guidelines.

- Relevant : Aligns with funding priorities or public health needs .

Data Analysis & Reporting

Q. Q8: How to address variability in this compound’s efficacy data across in vivo and in vitro models?

Answer:

- Model-specific normalization : Use z-score normalization to compare data across systems.

- Meta-regression : Analyze covariates (e.g., dosage, exposure time) contributing to variability .